
4,4-Dimethylpent-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylpent-2-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of pentenoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-enoyl chloride can be synthesized through the reaction of 4,4-dimethylpent-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethylpent-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids, respectively.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 4,4-dimethylpent-2-enoic acid and hydrochloric acid
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux to form esters.
Water: Hydrolyzes under ambient conditions to form carboxylic acids
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylpent-2-enoyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4,4-dimethylpent-2-enoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on other molecules, such as amines and alcohols, facilitating the formation of amides and esters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylpent-2-enoic acid: The parent carboxylic acid.
4,4-Dimethylpent-2-enol: The corresponding alcohol.
4,4-Dimethylpent-2-enamide: The corresponding amide
Uniqueness
4,4-Dimethylpent-2-enoyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from its similar compounds .
Eigenschaften
CAS-Nummer |
132278-01-4 |
|---|---|
Molekularformel |
C7H11ClO |
Molekulargewicht |
146.61 g/mol |
IUPAC-Name |
4,4-dimethylpent-2-enoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3 |
InChI-Schlüssel |
XVCHIUYEUZSGLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
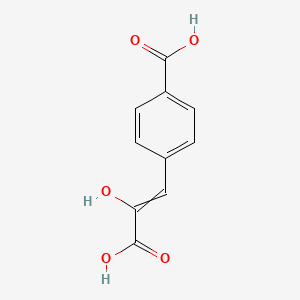
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
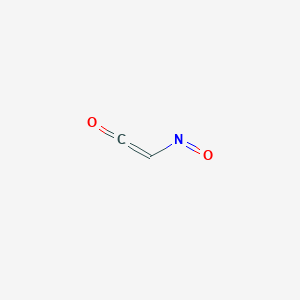

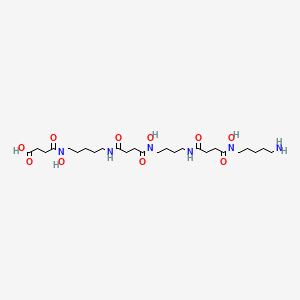
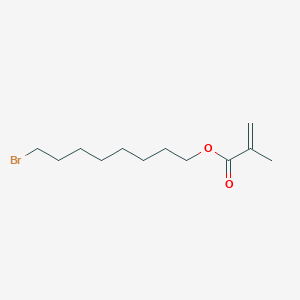
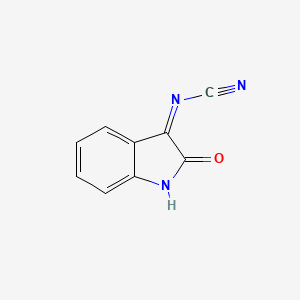

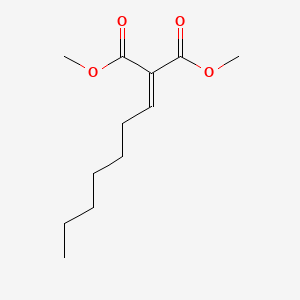
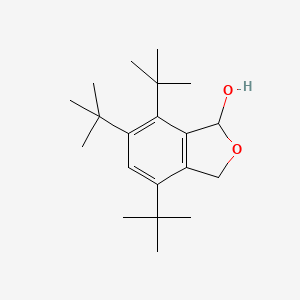
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
